

The Azepane Ring: A Privileged Scaffold in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 2-(Azepan-1-yl)ethanamine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a cornerstone in medicinal chemistry, lauded for its versatile pharmacological profile and synthetic accessibility.^{[1][2]} Its inherent three-dimensional structure provides a unique scaffold that allows for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacokinetic properties to achieve desired therapeutic effects.^[1] This technical guide offers a comprehensive overview of the azepane ring's role in drug discovery, detailing its synthesis, conformational considerations, and diverse biological activities. The content herein is supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to provide a practical resource for professionals in the field.

Physicochemical Properties and Conformational Analysis

The azepane ring's seven-membered structure imparts a high degree of conformational flexibility, a characteristic that is both a challenge and an opportunity in drug design.^[3] Unlike smaller, more rigid ring systems, the azepane scaffold can adopt multiple low-energy conformations, influencing its binding affinity to biological targets. Understanding and controlling this conformational behavior is crucial for rational drug design. Techniques such as NMR spectroscopy and computational modeling are instrumental in elucidating the preferred conformations of substituted azepanes.^[4] Strategic modifications, such as the introduction of

fluorine atoms, have been shown to effectively bias the ring's conformation, reducing conformational disorder and potentially enhancing biological activity.[4]

Synthetic Strategies for Azepane Derivatives

The construction of the azepane scaffold is a well-explored area of synthetic organic chemistry, with numerous methods available to access a wide array of derivatives. Key synthetic approaches include:

- **Ring-Closing Reactions:** Intramolecular cyclization of linear precursors is a common strategy.
- **Ring-Expansion Reactions:** Expansion of smaller, more readily available cyclic compounds, such as piperidines or pyrrolidines, offers an efficient route to the seven-membered ring.[5]
- **Multistep Sequences:** Complex azepane-containing natural products and drugs often require multi-step synthetic sequences.[5]

The choice of synthetic route depends on the desired substitution pattern and stereochemistry of the final compound.

Biological Activities and Therapeutic Applications

The versatility of the azepane scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives.[2] To date, more than 20 drugs containing the azepane moiety have received FDA approval for a variety of therapeutic indications.[2]

Anticancer Activity

Azepane derivatives have shown significant promise as anticancer agents, with several compounds demonstrating potent cytotoxic effects against various cancer cell lines.[1] The mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cell proliferation and survival.

Quantitative Anticancer Activity Data

Compound Class	Cell Line	IC50 (μM)	Reference
Oxazepine derivative	CaCo-2 (Colon Carcinoma)	24.53	[1]
Oxazepine derivative	WRL68 (Normal Liver)	39.6	[1]
Benzo[a]phenazine derivative	Various	1-10	[1]
1,2,3-Triazole linked Tetrahydrocurcumin	HCT-116 (Colon Carcinoma)	1.09	[1]
1,2,3-Triazole linked Tetrahydrocurcumin	A549 (Lung Carcinoma)	45.16	[1]
Homopiperazine derivative	Reh (B-cell leukemia)	18	[6]

Signaling Pathway: PTPN2/PTPN1 Inhibition in Cancer Immunotherapy

Several azepane derivatives have been identified as inhibitors of Protein Tyrosine Phosphatases PTPN2 and PTPN1, which are negative regulators of immune signaling.[\[1\]](#) Inhibition of these phosphatases can enhance anti-tumor immunity.

Caption: Azepane-based inhibitors block PTPN2/PTPN1, enhancing cytokine signaling.

Neuropharmacology

The azepane scaffold is prevalent in compounds targeting the central nervous system. A notable example is a chiral bicyclic azepane that acts as a potent inhibitor of monoamine transporters, with selectivity for the norepinephrine transporter (NET) and the dopamine transporter (DAT).[\[7\]](#)

Quantitative Monoamine Transporter Inhibition Data

Compound	Target	IC50 (nM)	Reference
N-benzylated bicyclic azepane	NET	< 100	[7]
N-benzylated bicyclic azepane	DAT	< 100	[7]

Signaling Pathway: Monoamine Transporter Inhibition

Azepane derivatives can modulate neurotransmission by blocking the reuptake of monoamines like norepinephrine and dopamine.

Caption: Azepane derivatives inhibit monoamine reuptake, increasing their synaptic levels.

Anti-Alzheimer's Disease Activity

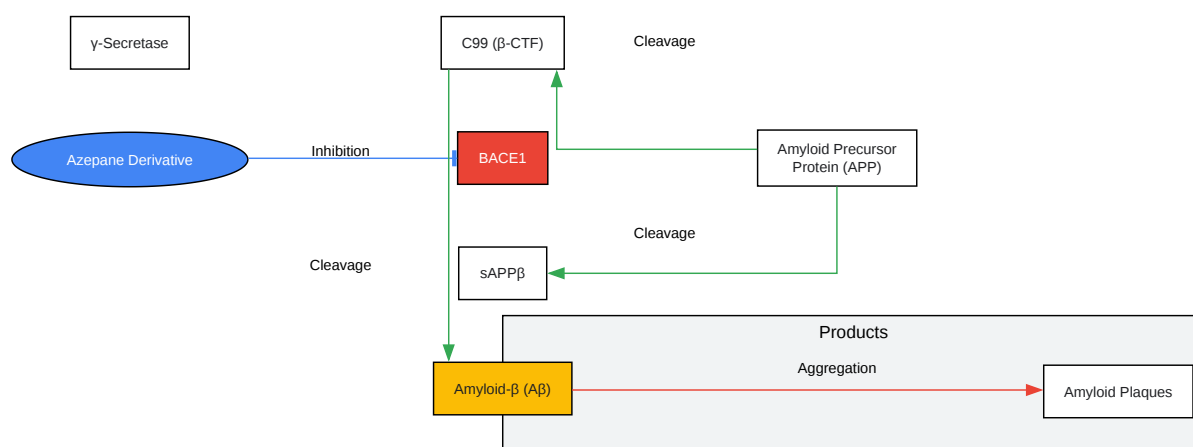
Azepane-containing compounds have been investigated as potential therapeutics for Alzheimer's disease, primarily through the inhibition of β -secretase (BACE1), a key enzyme in the production of amyloid- β peptides.

Quantitative BACE1 Inhibition Data

Compound	Target	IC50/Ki (nM)	Reference
Azepane Derivative 1	BACE1	15	[1]
Azepane Derivative 2	BACE1	28	[1]

Signaling Pathway: BACE1 Inhibition in Alzheimer's Disease

By inhibiting BACE1, azepane derivatives can reduce the formation of neurotoxic amyloid- β plaques.



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Caption: Azepane-based BACE1 inhibitors reduce amyloid-β production.

Other Therapeutic Areas

The therapeutic potential of azepane derivatives extends to other areas, including:

- Antimicrobial activity[1]
- Histamine H3 receptor antagonism[8]
- 11β-HSD1 inhibition[9]

Quantitative Antimicrobial Activity Data

Compound	Microorganism	MIC (µg/mL)	Reference
HL2	Staphylococcus aureus	625	[1]
HL2	MRSA	625	[1]
HL2	Escherichia coli	2500	[1]
HL2	Pseudomonas aeruginosa	2500	[1]
HL2	Acinetobacter baumannii	2500	[1]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing drug discovery. This section provides methodologies for key assays used in the evaluation of azepane-containing compounds.

Synthesis of Azepane Derivatives: Palladium-Catalyzed Ring Expansion

This protocol describes a general procedure for the stereoselective synthesis of azepane derivatives from 2-alkenylpiperidines.[10]

Experimental Workflow: Palladium-Catalyzed Ring Expansion



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Caption: General workflow for the synthesis of azepanes via palladium-catalyzed ring expansion.

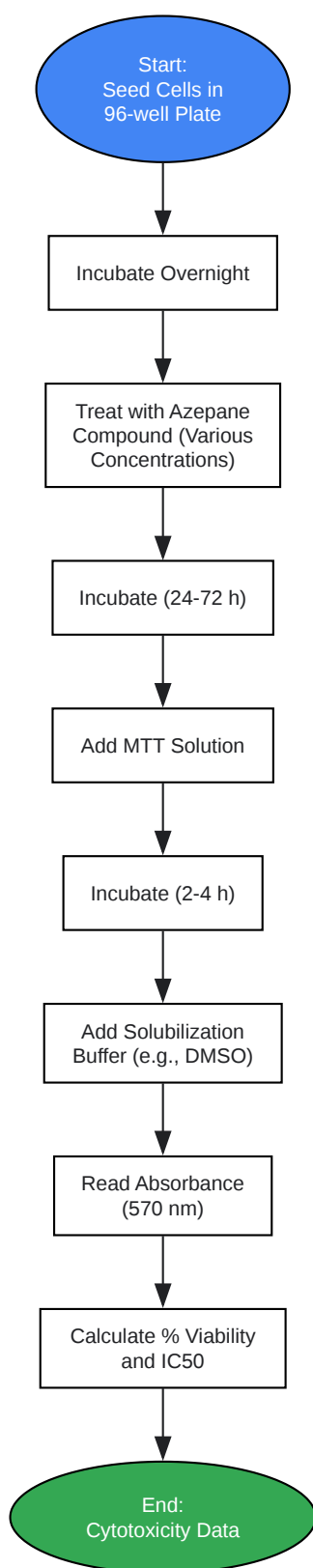
Procedure:

- To a solution of the 2-alkenylpiperidine substrate (1.0 equiv) in a suitable solvent (e.g., MeCN, DCE, or DCM), add the palladium catalyst (e.g., $[\text{Pd}(\text{allyl})\text{Cl}]_2$, 2.5-5 mol%).^[10]
- Heat the reaction mixture to a temperature ranging from 40 to 80 °C.
- Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the residue by column chromatography on silica gel to afford the desired azepane derivative.^[10]

Biological Evaluation: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.^{[1][11][12]}

Experimental Workflow: MTT Assay



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Caption: Step-by-step workflow for determining cytotoxicity using the MTT assay.

Procedure:

- **Cell Seeding:** Plate cells in a 96-well plate at an optimal density and incubate overnight to allow for attachment.[\[1\]](#)
- **Compound Treatment:** Treat the cells with various concentrations of the azepane-containing compound. Include vehicle and positive controls.[\[1\]](#)
- **Incubation:** Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[\[1\]](#)
- **MTT Addition:** Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[\[1\]](#)
- **Solubilization:** Add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at approximately 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[\[1\]](#)

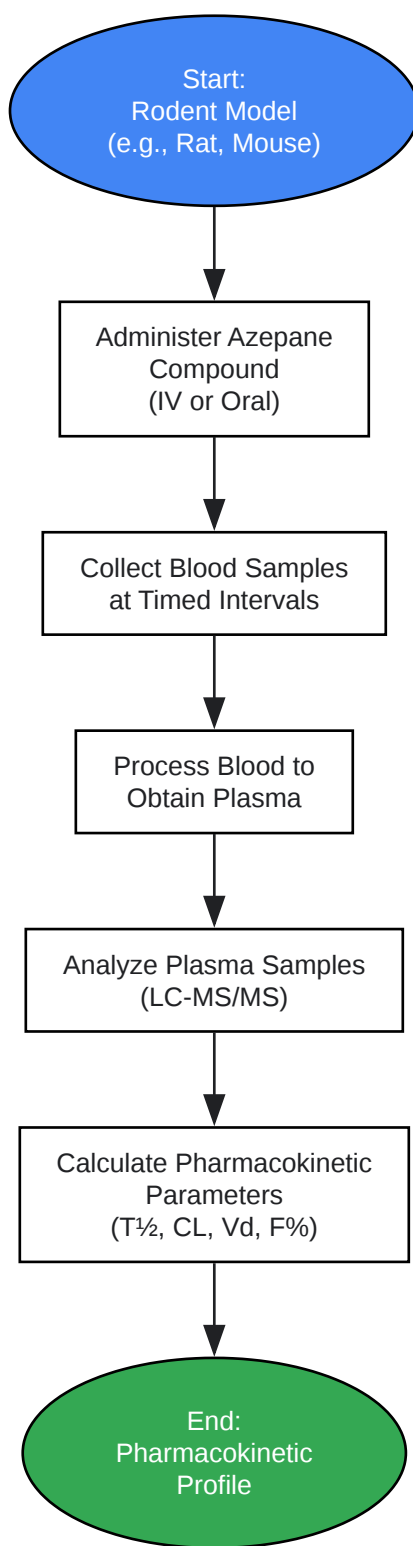
Pharmacokinetics

Understanding the pharmacokinetic profile of azepane derivatives is crucial for their development as therapeutic agents. Key parameters include absorption, distribution, metabolism, and excretion (ADME). While specific data for all azepane compounds is not readily available, studies on structurally related benzoylpiperidine and piperidine derivatives provide valuable insights.

Pharmacokinetic Parameters of Related Compounds

Parameter	Description
$T_{1/2}$	Half-life: The time required for the concentration of the drug in the body to be reduced by half.
CL	Clearance: The volume of plasma from which the drug is completely removed per unit of time.
Vd	Volume of distribution: The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F%	Oral Bioavailability: The fraction of an orally administered drug that reaches the systemic circulation unchanged.

Experimental Workflow: In Vivo Pharmacokinetic Study in Rodents



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